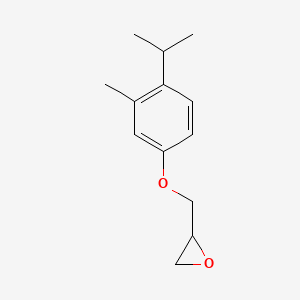

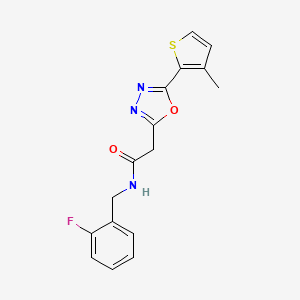

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane, also known as IMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Chemical Interactions

Conformationally Restricted Substrate Analogs : A study demonstrated the synthesis of conformationally restricted substrate analogs, including oxiranes, to explore their interaction with enzymes like 3-isopropylmalate dehydrogenase. These analogs are crucial for understanding enzyme inhibition mechanisms, particularly in the biosynthetic pathway of essential amino acids like L-leucine (Chiba et al., 1997).

Gene Mutations and Micronuclei : Oxiranes, due to their reactivity, have been studied for their potential to induce gene mutations and micronuclei formation in mammalian cells. This research provides insights into the genetic endpoints affected by oxirane compounds (Schweikl et al., 2004).

Inhibition of Matrix Metalloproteinase 2 : The inhibition mechanism of matrix metalloproteinase 2 (MMP2) by oxirane analogues has been computationally investigated, highlighting the potential therapeutic applications of oxirane compounds in modulating enzymatic activity (Tao et al., 2009).

Material Science and Engineering

- Metal Complex Synthesis : Research into N2O2 donor ligands led to the synthesis of metal complexes with various ions, utilizing 2-((5-isopropyl-2-methylphenoxy)methyl)oxirane. These complexes were evaluated for their DNA cleavage efficiency, suggesting applications in biochemistry and materials science (Sancheti et al., 2012).

Environmental and Analytical Chemistry

Secondary Organic Particle Phase Compounds : The formation of secondary organic particle phase compounds from isoprene gas-phase oxidation products was studied, with oxiranes playing a crucial role in the atmospheric chemistry and implications for environmental science (Böge et al., 2006).

Aromatic Epoxy Resins as Anticorrosive Materials : Macromolecular aromatic epoxy resins, derived from 4,4′-isopropylidenediphenol oxirane, have been synthesized and evaluated for their anticorrosive properties. Computational modeling reinforced the experimental findings, demonstrating their efficacy as anticorrosive materials for carbon steel in acidic environments (Dagdag et al., 2020).

Propriétés

IUPAC Name |

2-[(3-methyl-4-propan-2-ylphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)13-5-4-11(6-10(13)3)14-7-12-8-15-12/h4-6,9,12H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXMLAKSCDVFAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CO2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2674121.png)

![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)

![N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2674136.png)

![ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2674139.png)

![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674141.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2674142.png)